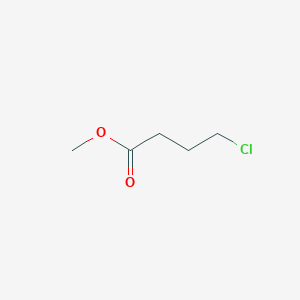

Methyl 4-chlorobutyrate

Descripción general

Descripción

Methyl 4-chlorobutyrate is an organic compound with the molecular formula C5H9ClO2. It is a clear, colorless liquid with a molecular weight of 136.58 g/mol . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and industrial dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-chlorobutyrate can be synthesized through several methods. One common method involves the esterification of 4-chlorobutyric acid with methanol in the presence of an acid catalyst . Another method involves the ring-opening reaction of gamma-butyrolactone with sodium chloride under high temperature and pressure, followed by esterification with methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of gamma-butyrolactone, methanol, and an acidic catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity . The process is designed to be environmentally friendly, with minimal waste production .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-chlorobutyrate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.

Esterification: It can react with alcohols in the presence of an acid catalyst to form different esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Esterification: Methanol and an acid catalyst such as sulfuric acid are commonly used.

Hydrolysis: Water and either hydrochloric acid or sodium hydroxide are used under reflux conditions.

Major Products:

Nucleophilic Substitution: Products include various substituted butyrates depending on the nucleophile used.

Esterification: Different esters are formed based on the alcohol used.

Hydrolysis: The primary products are 4-chlorobutyric acid and methanol.

Aplicaciones Científicas De Investigación

Synthesis of Methyl 4-Chlorobutyrate

This compound can be synthesized through various methods, with a notable approach involving the reaction of gamma-butyrolactone with methanol in the presence of phosphorus trichloride as a chlorinating agent. The process typically operates under mild conditions (30-60 °C) and yields high purity products with minimal environmental impact due to reduced waste generation .

Synthetic Method Overview

- Reactants : Gamma-butyrolactone, methanol, phosphorus trichloride.

- Catalysts : Acidic catalysts such as zinc chloride or sulfuric acid.

- Conditions : Temperature of 30-60 °C, atmospheric pressure.

- Yield : Typically between 70% to 95% depending on the specific method employed .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

- Anticoagulants : It is used in the synthesis of drugs like Prasugrel, which is employed in cardiovascular treatments to prevent blood clots .

- Antibiotics : The compound is also an intermediate in the production of various antibiotics, including those in the quinolone class such as Ciprofloxacin and Sparfloxacin, which are vital for treating bacterial infections .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in several industrial processes:

- Chemical Synthesis : It is utilized as an intermediate in the production of other chemicals and dyes.

- Agricultural Chemicals : The compound can be involved in the synthesis of herbicides and pesticides, contributing to agricultural productivity .

Toxicological Considerations

Recent studies have highlighted potential genotoxic impurities associated with this compound. For instance, research indicates that this compound may pose risks when present in certain pharmaceutical formulations, necessitating rigorous quality control measures during manufacturing .

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Environmental Impact | Key Advantages |

|---|---|---|---|

| Phosphorus Trichloride Method | 70-95 | Low waste generation | High yield, mild conditions |

| Zinc Chloride Method | 60-90 | High waste generation | Simplicity and cost-effectiveness |

| Phosgene Method | 70-90 | High toxicity | High yield but limited application |

Table 2: Applications Overview

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Anticoagulants | Prasugrel |

| Antibiotics | Bacterial infection treatments | Ciprofloxacin |

| Industrial Chemicals | Dye intermediates | Various synthetic dyes |

| Agricultural Chemicals | Herbicides | Various pesticide formulations |

Mecanismo De Acción

The mechanism of action of methyl 4-chlorobutyrate involves its reactivity as an ester and its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack . This property is exploited in various synthetic pathways to produce different chemical products .

Comparación Con Compuestos Similares

- Methyl 4-bromobutyrate

- Methyl 4-iodobutyrate

- Methyl 4-fluorobutyrate

- 4-Chlorobutyric acid

Comparison: Methyl 4-chlorobutyrate is unique due to its specific reactivity profile. Compared to methyl 4-bromobutyrate and methyl 4-iodobutyrate, it is less reactive due to the weaker leaving ability of the chlorine atom . it is more stable and less toxic than its bromine and iodine counterparts . Methyl 4-fluorobutyrate, on the other hand, is less reactive due to the strong carbon-fluorine bond . 4-Chlorobutyric acid is similar but lacks the ester functionality, making it less versatile in certain synthetic applications .

Actividad Biológica

Methyl 4-chlorobutyrate (MCB) is an organic compound with the molecular formula C₅H₉ClO₂. It has garnered attention in various fields, particularly in pharmaceutical synthesis, due to its role as an intermediate in the production of several important compounds. This article explores the biological activity of MCB, highlighting its pharmacological significance, synthesis methods, and relevant case studies.

This compound is synthesized primarily through the reaction of gamma-butyrolactone with methanol in the presence of phosphorus trichloride and an acidic catalyst. The synthesis conditions can be optimized for yield and purity, as detailed in various patents and research studies. The following table summarizes some key synthesis parameters:

| Parameter | Value |

|---|---|

| Molecular Weight | 136.58 g/mol |

| Boiling Point | Not specified |

| CAS Number | 3153-37-5 |

| Solubility | Slightly soluble in water |

| Uses | Pharmaceutical synthesis, dye intermediates |

Pharmacological Significance

This compound is primarily known for its role as a precursor in the synthesis of cyclopropylamine derivatives, which are important in the development of antibiotics such as ciprofloxacin and sparfloxacin . Cyclopropylamine itself is a key intermediate in various pharmaceutical applications, including antiparasitic agents and herbicides .

In addition to its synthetic utility, MCB has been studied for its potential biological effects:

- Antimicrobial Activity : Research indicates that MCB exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

- Cytotoxicity : Preliminary studies suggest that MCB may have cytotoxic effects on certain cancer cell lines, warranting further exploration into its mechanisms of action and potential therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of MCB against various bacterial strains. Results indicated that MCB demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a new antimicrobial agent .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that MCB induced apoptosis at specific concentrations. The study provided insights into the compound's mechanism of action, highlighting its potential use in cancer therapy .

- Pharmacokinetic Properties : Research into the pharmacokinetics of MCB has shown that it exhibits favorable absorption characteristics and low toxicity levels in preliminary animal studies. This positions MCB as a promising candidate for further drug development efforts .

Propiedades

IUPAC Name |

methyl 4-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUYIRISBMWFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062873 | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3153-37-5 | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing Methyl 4-chlorobutyrate?

A1: this compound can be synthesized from γ-Butyrolactone through different pathways. One method utilizes silicon tetrachloride and methanol in the presence of an organic solvent capable of dissolving silicon tetrachloride []. Another approach involves reacting γ-Butyrolactone with bis(trichloromethyl) carbonate in the presence of catalysts [].

Q2: How does the structure of this compound influence its reactivity in gas-phase elimination reactions?

A2: The presence of the carbomethoxy group in this compound plays a crucial role in its gas-phase elimination kinetics. Studies suggest that the carbonyl oxygen of the carbomethoxy group participates in the reaction, leading to both dehydrochlorination and lactone formation []. This neighboring group participation is thought to proceed through an intimate ion-pair mechanism [, , ].

Q3: Are there computational studies that support the proposed reaction mechanisms of this compound?

A3: Yes, theoretical calculations using ab initio and Density Functional Theory (DFT) methods have been employed to investigate the gas-phase elimination mechanisms of this compound and related compounds []. These calculations provide insights into transition state structures, thermodynamic parameters, and kinetic parameters, supporting the involvement of the carbomethoxy group in the reaction pathway [].

Q4: What are the potential applications of this compound in organic synthesis?

A4: this compound serves as a valuable building block in organic synthesis. For instance, it's a key intermediate in the synthesis of Buflomedil Hydrochloride, a vasodilator medication []. The synthesis involves a multi-step process including condensation with pyrrolidine, hydrolysis, acylation, Friedel-Crafts alkylation, and salt formation [].

Q5: Have the physicochemical properties of this compound been investigated?

A5: Yes, studies have explored the densities and viscosities of binary mixtures containing this compound and various aromatic hydrocarbons at different temperatures []. These investigations provide insights into the molecular interactions and physical behavior of the compound in solution, which can be crucial for understanding its properties and potential applications [].

Q6: Has this compound been explored for applications beyond pharmaceuticals?

A7: While pharmaceutical applications are prominent, research highlights the use of this compound in producing γ-Aminobutyric acid (GABA) []. This non-proteinogenic amino acid is recognized as a potential green feed additive for livestock, offering benefits like improved ingestion, regulated hormone secretion, and enhanced immune function [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.